1,3-Bis(trimethylsilyl)urea
CAS No.: 18297-63-7
Cat. No.: VC21032667
Molecular Formula: C7H20N2OSi2
Molecular Weight: 204.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18297-63-7 |
---|---|
Molecular Formula | C7H20N2OSi2 |
Molecular Weight | 204.42 g/mol |
IUPAC Name | 1,3-bis(trimethylsilyl)urea |
Standard InChI | InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10) |
Standard InChI Key | MASDFXZJIDNRTR-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)NC(=O)N[Si](C)(C)C |
Canonical SMILES | C[Si](C)(C)NC(=O)N[Si](C)(C)C |
Introduction
Basic Information and Identification
1,3-Bis(trimethylsilyl)urea, commonly referred to as BSU in scientific literature, is characterized by its unique structural properties and chemical behavior. The compound is identified through multiple classification systems to ensure proper recognition in regulatory, commercial, and scientific contexts.
Nomenclature and Identification
Parameter | Information |
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Primary Name | 1,3-Bis(trimethylsilyl)urea |
Common Synonyms | N,N'-Bis(trimethylsilyl)urea, Bis(trimethylsilyl)urea |
CAS Numbers | 18297-63-7, 127290-39-5 |
EINECS Number | 242-177-9 |
MDL Number | MFCD00008260 |
InChI | InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10) |
InChI Key | MASDFXZJIDNRTR-UHFFFAOYSA-N |
The compound 1,3-Bis(trimethylsilyl)urea contains silicon-nitrogen bonds that contribute to its unique chemical behavior and applications in synthetic chemistry .
Physical and Chemical Properties
The physical and chemical properties of 1,3-Bis(trimethylsilyl)urea define its behavior in various chemical reactions and determine its handling requirements for industrial and laboratory applications.
Physical Properties
Property | Value |
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Molecular Formula | C₇H₂₀N₂OSi₂ |
Molecular Weight | 204.42 g/mol |
Physical State | White needle-shaped crystal powder |
Melting Point | 220-230°C (decomposes) |
Density | 0.45-0.55 |
The compound appears as a white crystalline solid under standard conditions, with distinctive needle-shaped crystals when properly crystallized .
Chemical Properties
1,3-Bis(trimethylsilyl)urea demonstrates significant chemical reactivity, particularly in silylation reactions:
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Stability: Relatively stable at room temperature but will gradually decompose when heated or exposed to air
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Hydrolysis: Reacts with water, leading to the formation of urea and trimethylsilanol
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Reactivity with Acids: Should avoid contact with acids during storage and handling
The compound's silicon-nitrogen bonds are susceptible to hydrolysis, which is an important consideration for both storage conditions and its reaction mechanisms .
Synthesis Methods
The synthesis of 1,3-Bis(trimethylsilyl)urea has been optimized through various methodologies, with the primary approach involving the reaction between urea and disilazanes.
Reaction of Urea with Hexamethyldisilazane
The most common synthesis method involves the reaction of urea with hexamethyldisilazane (HMDZ), which can be represented by the following equation:
(H₂N)₂CO + [(CH₃)₃Si]₂NH → [(CH₃)₃SiNH]₂CO + NH₃
This reaction traditionally required long reaction times at high temperatures, which often led to contamination with decomposition products such as trimethylsilylisocyanate .
Improved Catalytic Methods
Advanced manufacturing processes have been developed to improve yield and product purity:
The patent US6303810B1 describes an optimized process where the reaction is conducted in an aliphatic nitrile solvent like acetonitrile, resulting in higher yields and purer product. The process particularly applies to the synthesis of 1,3-bis(trimethylsilyl)urea from urea and hexamethyldisilazane .
The molar ratio of disilazane to urea typically ranges from 1 to 1.3, preferably from 1.05 to 1.25, to ensure optimal conversion .
Applications in Chemical Research and Industry
1,3-Bis(trimethylsilyl)urea has wide-ranging applications across several scientific and industrial domains, with its silylating properties being particularly valuable.
Pharmaceutical Synthesis
The compound plays a crucial role in pharmaceutical manufacturing:
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Antibiotic Production: Used in the synthesis of antibiotics such as ampicillin and cephalexin
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Penicillin and Cephalosporin Synthesis: Serves as an essential intermediate in the production of these important antibiotic classes
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Protection of Functional Groups: Utilized to protect hydroxyl and carboxyl groups during complex pharmaceutical synthesis processes
Organic Chemistry Applications
In organic synthesis, 1,3-Bis(trimethylsilyl)urea functions as:
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Silylating Agent: For the silylation of alcohols and carboxylic acids
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Coupling Reagent: Facilitates the formation of amides from carboxylic acids and amines
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Protecting Group Reagent: Helps in the formation of silyl-protected compounds
Analytical Chemistry Uses
The compound has significant applications in analytical processes:
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Derivatizing Agent: Used for the analysis of polar compounds in gas chromatography
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Peptide Sequencing: Applied in proteomics research for the derivatization of amino acids
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GC-MS Analysis Enhancement: Improves the volatility and detectability of peptides for more accurate structural analysis
Biochemical Activity and Mechanisms
The biochemical interactions of 1,3-Bis(trimethylsilyl)urea reveal its potential impact on biological systems and molecular processes.
Silylation Process
The primary mechanism of action for 1,3-Bis(trimethylsilyl)urea involves silylation, where trimethylsilyl groups are transferred to target molecules:
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Transfer Mechanism: The compound transfers its trimethylsilyl groups to nucleophilic sites on target molecules
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Bond Formation: Results in the formation of Si-O, Si-N, or other silicon-heteroatom bonds
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Reversibility: The silylation process can be reversed under specific conditions, particularly in the presence of water
Interactions with Biological Systems
Research indicates that 1,3-Bis(trimethylsilyl)urea can interact with various biological molecules:
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DNA Binding Proteins: The compound can attach to these proteins, blocking the binding of RNA polymerase to DNA templates
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Transcription Inhibition: This blocking action inhibits DNA replication and transcription processes
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Cellular Effects: May influence cell signaling pathways, gene expression, and cellular metabolism through these interactions
These biochemical interactions suggest potential biological applications that require further investigation, particularly in the field of molecular biology.
Parameter | Recommendation |
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Storage Temperature | -50°C to 45°C, ambient temperature preferred |
Atmosphere | Store under inert gas (argon) when possible |
Container | Keep in tightly closed containers |
Environment | Store in dry, well-ventilated place |
Avoid | Moisture, fire, acids, heat |
Shelf Life | Approximately 5 months under recommended conditions |
The compound hydrolyzes readily, making protection from moisture particularly important during storage .
Current Research and Future Perspectives
Research involving 1,3-Bis(trimethylsilyl)urea continues to evolve, with several emerging applications and investigations underway.
Market Trends and Industrial Applications
The global market for 1,3-Bis(trimethylsilyl)urea shows growth potential, particularly in pharmaceutical manufacturing and advanced materials development. Market research indicates expanding applications in both established and emerging fields .
Emerging Research Directions
Current research focuses on:
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Development of Novel Synthetic Methods: Enhancing yield and purity through new catalytic approaches
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Investigation of Biological Activities: Exploring potential applications in molecular biology and biotechnology
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Applications in Material Science: Utilizing the compound for the development of silicon-containing polymers and materials with unique properties
The compound's role in silylation chemistry continues to make it valuable for researchers developing new synthetic methodologies and materials with specialized properties.
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